4-chloro-3-nitro-N-propylbenzenesulfonamide 4-chloro-3-nitro-N-propylbenzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 43041-68-5
VCID: VC3833969
InChI: InChI=1S/C9H11ClN2O4S/c1-2-5-11-17(15,16)7-3-4-8(10)9(6-7)12(13)14/h3-4,6,11H,2,5H2,1H3
SMILES: CCCNS(=O)(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-]
Molecular Formula: C9H11ClN2O4S
Molecular Weight: 278.71 g/mol

4-chloro-3-nitro-N-propylbenzenesulfonamide

CAS No.: 43041-68-5

Cat. No.: VC3833969

Molecular Formula: C9H11ClN2O4S

Molecular Weight: 278.71 g/mol

* For research use only. Not for human or veterinary use.

4-chloro-3-nitro-N-propylbenzenesulfonamide - 43041-68-5

Specification

CAS No. 43041-68-5
Molecular Formula C9H11ClN2O4S
Molecular Weight 278.71 g/mol
IUPAC Name 4-chloro-3-nitro-N-propylbenzenesulfonamide
Standard InChI InChI=1S/C9H11ClN2O4S/c1-2-5-11-17(15,16)7-3-4-8(10)9(6-7)12(13)14/h3-4,6,11H,2,5H2,1H3
Standard InChI Key LGVAAFDSZVYNED-UHFFFAOYSA-N
SMILES CCCNS(=O)(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-]
Canonical SMILES CCCNS(=O)(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s IUPAC name, 4-chloro-3-nitro-N-propylbenzenesulfonamide, reflects its substitution pattern:

  • Chloro and nitro groups at positions 4 and 3 on the benzene ring

  • Propylsulfonamide moiety at position 1

Key properties:

PropertyValueSource
Molecular formulaC₉H₁₁ClN₂O₄S
Molecular weight278.71 g/mol
SMILESCCCNS(=O)(=O)C1=CC(=C(Cl)C=C1)N+=O
logP3.13
Polar surface area107.35 Ų

The nitro group enhances electrophilicity, while the sulfonamide contributes to hydrogen-bonding capacity, influencing solubility and receptor interactions .

Synthesis and Manufacturing

Primary Synthesis Route

The standard preparation involves a two-step process:

  • Synthesis of 4-chloro-3-nitrobenzenesulfonyl chloride:

    • Chlorosulfonation of ortho-chloronitrobenzene with chlorosulfonic acid (4–5 mol equivalents) at 100–130°C .

    • Yields >90% pure product after ice-water quenching and neutralization .

  • Amination with propylamine:

    • React sulfonyl chloride with propylamine in dioxane or aqueous NH₃ .

    • Reaction equation:

      C₆H₃Cl(NO₂)SO₂Cl + C₃H₇NH₂ → C₉H₁₁ClN₂O₄S + HCl\text{C₆H₃Cl(NO₂)SO₂Cl + C₃H₇NH₂ → C₉H₁₁ClN₂O₄S + HCl}
    • Purification via methanol/water recrystallization .

Physicochemical Properties

Stability and Solubility

ParameterValueSource
Melting pointNot reported
Boiling point411°C (predicted)
Density1.415 g/cm³
Water solubilityLow (logSw = -3.59)
pKa10.25 ± 0.50

The low water solubility necessitates formulation with organic solvents (e.g., DMSO) for biological assays .

Biological Activity and Applications

Specialty Chemical Uses

  • Ferroptosis inhibition: Sulfonamide analogs of ferrostatin-1 exhibit EC₅₀ < 1 µM in cell protection assays .

  • Polymer precursors: Nitro groups facilitate further functionalization for high-performance materials .

Hazard StatementPrecautionary MeasureSource
H315 (skin irritation)Wear gloves/lab coat
H319 (eye damage)Use safety goggles
H335 (respiratory irritation)Use fume hood

Recent Advances and Future Directions

Innovations in Synthesis

  • N-Heterocyclic carbene (NHC) catalysis: Enables SuFEx click chemistry for sulfonamide diversification .

  • Continuous flow systems: Improve yield and reduce reaction time for nitro-sulfonamide coupling .

Drug Discovery Opportunities

  • Structure-activity relationship (SAR) studies: Modifying the propyl chain or nitro position could enhance bioavailability .

  • Combination therapies: Synergy with β-lactam antibiotics against resistant strains warrants investigation.

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